![molecular formula C20H24N2O4S B2868247 N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide CAS No. 922003-24-5](/img/structure/B2868247.png)
N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
“N-(3,3-dimethyl-4-oxo-5-propyl-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide” is a complex organic compound. It contains a benzoxazepine ring, which is a type of heterocyclic compound . The molecule also includes a sulfonamide group, which is a functional group consisting of a sulfur atom, two oxygen atoms, and a nitrogen atom .
Molecular Structure Analysis
The molecular structure of this compound would be characterized by the benzoxazepine ring, which is a seven-membered ring containing an oxygen and a nitrogen atom . The presence of the sulfonamide group would also be a key feature .Chemical Reactions Analysis
The chemical reactivity of this compound would be influenced by the functional groups present. For example, the sulfonamide group might be involved in acid-base reactions .Physical and Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its molecular structure. For example, the presence of the sulfonamide group could influence its solubility in water .科学的研究の応用
Photodynamic Therapy Applications
A study by Pişkin, Canpolat, and Öztürk (2020) synthesized new zinc phthalocyanine substituted with benzenesulfonamide derivative groups, showcasing their potential for photodynamic therapy in cancer treatment. The compounds exhibited good fluorescence properties, high singlet oxygen quantum yield, and appropriate photodegradation quantum yield, making them suitable as Type II photosensitizers for cancer treatment in photodynamic therapy (Pişkin, Canpolat, & Öztürk, 2020).
Antifungal and Antibacterial Applications
Khodairy, Ali, and El-wassimy (2016) developed novel triazepines, pyrimidines, and azoles from 4-toluenesulfonamide, demonstrating good antifungal activity. This research indicates the potential of benzenesulfonamide derivatives in developing new antifungal agents (Khodairy, Ali, & El-wassimy, 2016).
Enzyme Inhibition for Therapeutic Applications
Alyar et al. (2019) synthesized new Schiff bases derived from sulfamethoxazole and sulfisoxazole, showing inhibition on cholesterol esterase, tyrosinase, α-amylase, and α-glucosidase enzymes. These findings suggest the therapeutic potential of benzenesulfonamide derivatives in treating conditions associated with these enzymes (Alyar et al., 2019).
Environmental Impact and Human Exposure Assessment
Maceira, Marcé, and Borrull (2018) investigated the occurrence of benzenesulfonamide derivatives in outdoor air particulate matter samples, assessing human exposure risks. This study provides insights into the environmental impact and potential health risks associated with these compounds (Maceira, Marcé, & Borrull, 2018).
Anticancer Activity
Alyar et al. (2018) explored the antimicrobial activity and carbonic anhydrase enzyme inhibitor effects of Schiff bases of Sulfa drugs and their Pd(II), Cu(II) complexes. The complexes showed significant inhibition potencies on enzymes, indicating their potential as anticancer agents (Alyar et al., 2018).
作用機序
将来の方向性
特性
IUPAC Name |
N-(3,3-dimethyl-4-oxo-5-propyl-2H-1,5-benzoxazepin-7-yl)benzenesulfonamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H24N2O4S/c1-4-12-22-17-13-15(21-27(24,25)16-8-6-5-7-9-16)10-11-18(17)26-14-20(2,3)19(22)23/h5-11,13,21H,4,12,14H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WVNPCMCZZQTMOO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C2=C(C=CC(=C2)NS(=O)(=O)C3=CC=CC=C3)OCC(C1=O)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H24N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
388.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![2-[(2-Fluorophenyl)methoxy]pyridine-3-carbonitrile](/img/structure/B2868165.png)
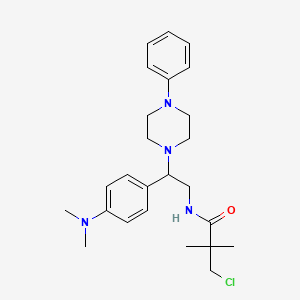
![(2E)-3-[(4-methylphenyl)amino]-1-[4-(1H-1,2,4-triazol-1-yl)phenyl]prop-2-en-1-one](/img/structure/B2868169.png)

![8-((2,4-Difluorophenyl)sulfonyl)-3-(3,4-dimethylphenyl)-1,4,8-triazaspiro[4.5]dec-3-en-2-one](/img/structure/B2868172.png)

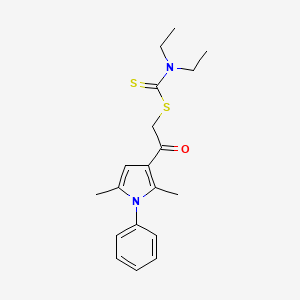
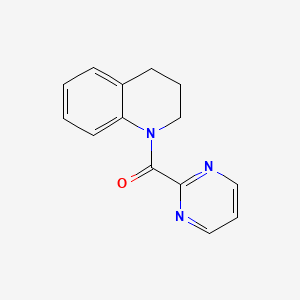


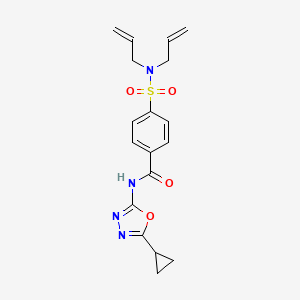
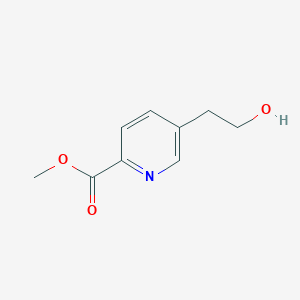

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(2-(5-ethyl-1,3,4-oxadiazol-2-yl)-1H-indol-1-yl)acetamide](/img/structure/B2868186.png)
